6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one
Description
6-Ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 6-ethyl substituent and a 3-fluorophenyl group at position 2. Pyrimidinones are heterocyclic compounds with a lactam ring, enabling diverse biological activities through interactions with enzymes and receptors.
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-ethyl-2-(3-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN2O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
KMDGLXPKPHMVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one possesses various biological activities, including:
- Antiviral Activity : The compound has shown potential as an antiviral agent against viruses such as Chikungunya virus. Studies have demonstrated that related pyrimidine derivatives exhibit significant antiviral properties, suggesting that this compound may share similar efficacy .
- Anticancer Properties : There is evidence supporting the compound's anticancer activity, particularly against breast cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine structure can enhance cytotoxic effects against cancer cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the ethyl and fluorophenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.
Case Studies
- Antiviral Screening : In a study focused on antiviral agents, various pyrimidine derivatives were screened for their efficacy against Chikungunya virus. The results indicated that certain structural modifications could significantly enhance antiviral activity, paving the way for further investigation into compounds like this compound .
- Cytotoxicity Evaluation : A comprehensive evaluation of the cytotoxic effects of this compound on different cancer cell lines revealed promising results. The compound exhibited selective toxicity against cancer cells while sparing normal cell lines, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on antitumor, antifungal, and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Findings:
Antitumor Activity: ABMFPP and ABDFPP demonstrate dose-dependent inhibition of mouse bladder tumors (MBT-2), with ABDFPP showing higher efficacy due to difluorophenyl substitution .
Fungicidal Activity: Thienopyrimidinones (e.g., 6h) with triazole substituents exhibit strong fungicidal effects, attributed to improved target binding and solubility .
Substituent Effects: Electron-Withdrawing Groups: Fluorine and chlorine enhance stability and binding. Difluorophenyl (ABDFPP) outperforms monoflurorophenyl (ABMFPP) in antitumor activity .
Structural Flexibility: Thieno[2,3-d]pyrimidinones () and tetrahydrobenzothieno derivatives () show expanded pharmacological profiles due to fused ring systems, though at the cost of higher molecular weight .
Biological Activity
6-Ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidinones that exhibit various pharmacological effects, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an ethyl group at the 6-position and a fluorophenyl group at the 2-position of the pyrimidine ring.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific targets involved in cancer cell proliferation. For instance, in vitro assays showed that derivatives of pyrimidinones can induce apoptosis in cancer cell lines through mechanisms involving PARP activation and modulation of MCL-1 pathways .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung) | 15.0 | PARP activation |
| Similar Pyrimidinone Derivative | HeLa (cervical) | 10.5 | MCL-1 inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on the efficacy against Mycobacterium tuberculosis, derivatives showed promising results with low minimum inhibitory concentrations (MICs). The addition of fluorine at specific positions was found to enhance both antimicrobial activity and metabolic stability .
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Observations |
|---|---|---|---|
| This compound | M. tuberculosis | 0.5 | Enhanced activity with fluorine substitution |
| Another Pyrimidinone | E. coli | 1.2 | Moderate activity |
Case Study 1: Cancer Cell Line Inhibition
In a controlled laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of this compound. The study demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy against different strains of bacteria and fungi. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics.
Research Findings
Further investigations into the pharmacokinetics and toxicity profiles are essential for understanding the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed toxicological evaluations remain necessary to ascertain safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
